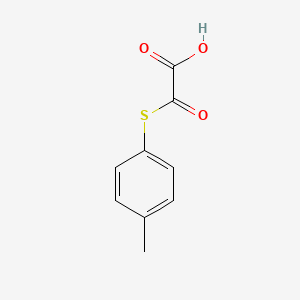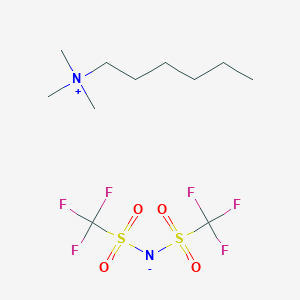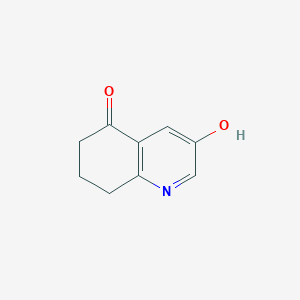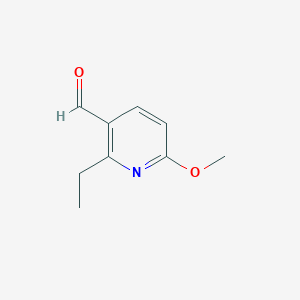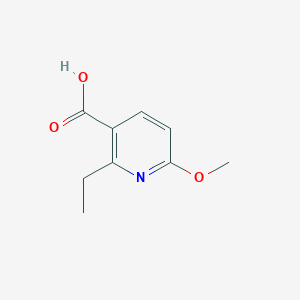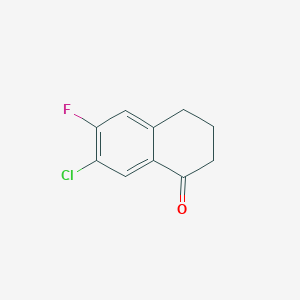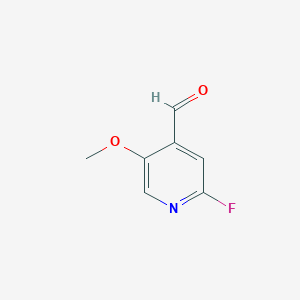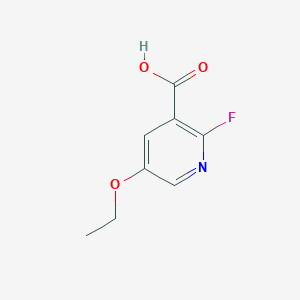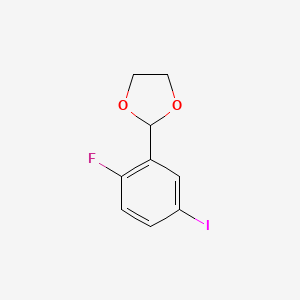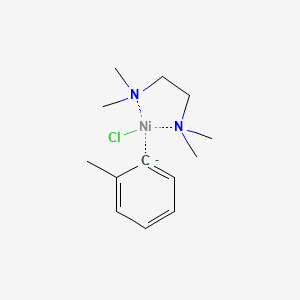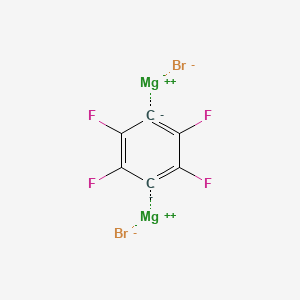
4-(3-Buten-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Buten-1-yl)phenylmagnesium bromide, or 4-BPMB, is a reagent commonly used in organic synthesis and in the laboratory. It is a Grignard reagent, meaning it is a compound of magnesium and a halide, in this case bromide, and is used to form carbon-carbon bonds. 4-BPMB is a colorless liquid with a boiling point of 86-87°C and a melting point of -87°C. It is soluble in ether and THF, and is stable in air and light.
Scientific Research Applications
4-BPMB is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and polysaccharides. Additionally, 4-BPMB is used in the synthesis of compounds for use in medicinal chemistry, biochemistry, and organic chemistry.
Mechanism of Action
4-BPMB acts as a nucleophile in organic reactions. It is able to attack electrophilic carbons and form carbon-carbon bonds. This reaction is catalyzed by the magnesium in the reagent and is known as a Grignard reaction.
Biochemical and Physiological Effects
4-BPMB is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally considered to be safe to use in the laboratory.
Advantages and Limitations for Lab Experiments
The main advantage of 4-BPMB is its stability in air and light. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 4-BPMB is that it is not soluble in water, so it cannot be used in aqueous reactions. Additionally, it is not very reactive, so it may require higher temperatures and longer reaction times than other reagents.
Future Directions
In the future, 4-BPMB could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of compounds for use in drug development. Additionally, 4-BPMB could be used in the synthesis of polymers and polysaccharides for use in materials science and engineering. Finally, 4-BPMB could be used in the synthesis of compounds for use in biochemistry and medicinal chemistry.
Synthesis Methods
4-BPMB is synthesized through a two-step reaction. First, 4-bromo-3-buten-1-ol is reacted with magnesium in ether and THF. This reaction produces 4-(3-buten-1-yl)phenylmagnesium bromide. The second step of the reaction involves treating the product with aqueous sodium bicarbonate to remove the magnesium halide and form the desired 4-(3-buten-1-yl)phenyl bromide.
properties
IUPAC Name |
magnesium;but-3-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLWXHDKJSZTE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Buten-1-yl)phenylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

